molecular formula C10H8N2O B11915994 (NZ)-N-(quinolin-3-ylmethylidene)hydroxylamine

(NZ)-N-(quinolin-3-ylmethylidene)hydroxylamine

Cat. No.: B11915994
M. Wt: 172.18 g/mol
InChI Key: UDWKFPQPWSWXHC-GHXNOFRVSA-N
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Description

Quinoline-3-carbaldehyde oxime is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. Quinoline-3-carbaldehyde oxime, in particular, has garnered attention due to its potential pharmacological properties and its role as an intermediate in the synthesis of other bioactive compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Quinoline-3-carbaldehyde oxime typically involves the reaction of Quinoline-3-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an ethanol-water mixture under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods: Industrial production of Quinoline-3-carbaldehyde oxime follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is isolated using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: Quinoline-3-carbaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form Quinoline-3-carboxylic acid.

    Reduction: Reduction of the oxime group can yield Quinoline-3-carbaldehyde.

    Substitution: The oxime group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinoline-3-carboxylic acid.

    Reduction: Quinoline-3-carbaldehyde.

    Substitution: Various substituted quinoline derivatives depending on the reagent used.

Scientific Research Applications

Quinoline-3-carbaldehyde oxime has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Studies have shown its potential as an antimicrobial and antimalarial agent.

    Medicine: Research is ongoing to explore its potential as an anticancer and anti-inflammatory agent.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

Quinoline-3-carbaldehyde oxime can be compared with other quinoline derivatives such as Quinoline-2-carbaldehyde oxime and Quinoline-4-carbaldehyde oxime. While all these compounds share a similar quinoline backbone, their biological activities and chemical reactivity can vary significantly due to the position of the functional groups. Quinoline-3-carbaldehyde oxime is unique in its specific interactions and applications, particularly in medicinal chemistry.

Comparison with Similar Compounds

  • Quinoline-2-carbaldehyde oxime
  • Quinoline-4-carbaldehyde oxime
  • 2-Chloroquinoline-3-carbaldehyde
  • 6-Methyl-2-oxo-quinoline-3-carbaldehyde thiosemicarbazone

Quinoline-3-carbaldehyde oxime stands out due to its specific synthetic applications and potential therapeutic benefits, making it a valuable compound in both research and industry.

Properties

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

(NZ)-N-(quinolin-3-ylmethylidene)hydroxylamine

InChI

InChI=1S/C10H8N2O/c13-12-7-8-5-9-3-1-2-4-10(9)11-6-8/h1-7,13H/b12-7-

InChI Key

UDWKFPQPWSWXHC-GHXNOFRVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C=N2)/C=N\O

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C=NO

Origin of Product

United States

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